molecular formula C17H14F3N3O5S B5089564 3-nitro-4-(2-oxopyrrolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

3-nitro-4-(2-oxopyrrolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No.: B5089564
M. Wt: 429.4 g/mol
InChI Key: BNKNYFLUYLEVBM-UHFFFAOYSA-N
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Description

3-nitro-4-(2-oxopyrrolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a nitro group, a pyrrolidinone ring, and a trifluoromethyl-substituted phenyl group.

Preparation Methods

The synthesis of 3-nitro-4-(2-oxopyrrolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the nitration of a suitable aromatic compound, followed by the introduction of the pyrrolidinone ring and the trifluoromethyl-substituted phenyl group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

3-nitro-4-(2-oxopyrrolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a metal catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-nitro-4-(2-oxopyrrolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies related to enzyme inhibition, protein binding, and other biochemical processes.

    Industry: It may be used in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of 3-nitro-4-(2-oxopyrrolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate’s access or altering the enzyme’s conformation. The pathways involved in its mechanism of action depend on the specific biological system being studied.

Comparison with Similar Compounds

3-nitro-4-(2-oxopyrrolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide can be compared with other similar compounds, such as:

    3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide: Lacks the trifluoromethyl-substituted phenyl group, which may affect its chemical reactivity and biological activity.

    4-(2-oxopyrrolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide: Lacks the nitro group, which may influence its redox properties and interactions with biological targets. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-nitro-4-(2-oxopyrrolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O5S/c18-17(19,20)11-3-1-4-12(9-11)21-29(27,28)13-6-7-14(15(10-13)23(25)26)22-8-2-5-16(22)24/h1,3-4,6-7,9-10,21H,2,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKNYFLUYLEVBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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